2,2-Dipentylheptanenitrile
Description
2,2-Dipentylheptanenitrile is a branched aliphatic nitrile with the molecular formula C₁₇H₃₁N. Its structure features a heptane backbone substituted with two pentyl groups at the second carbon position and a nitrile (-CN) functional group. This compound is part of a broader class of nitriles, which are widely used in organic synthesis, agrochemicals, and polymer industries due to their reactivity and stability.
Key physical properties (predicted or inferred from similar compounds):
- Molecular weight: ~253.44 g/mol (calculated from formula C₁₇H₃₁N).
- Boiling point: Likely >250°C, based on comparison with smaller branched nitriles like 2-methyl-2-pentylheptanenitrile (predicted boiling point: 273.3±8.0°C) .
- Density: Estimated ~0.82–0.85 g/cm³, aligning with branched aliphatic nitriles .
Properties
CAS No. |
52061-72-0 |
|---|---|
Molecular Formula |
C17H33N |
Molecular Weight |
251.5 g/mol |
IUPAC Name |
2,2-dipentylheptanenitrile |
InChI |
InChI=1S/C17H33N/c1-4-7-10-13-17(16-18,14-11-8-5-2)15-12-9-6-3/h4-15H2,1-3H3 |
InChI Key |
VWJFEYJYQKQKJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC)(CCCCC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dipentylheptanenitrile can be synthesized through various methods, including:
From Halogenoalkanes: Heating a halogenoalkane with sodium or potassium cyanide in ethanol under reflux conditions.
From Amides: Dehydrating amides using phosphorus (V) oxide (P4O10) to remove water and form the nitrile.
From Aldehydes and Ketones: Adding hydrogen cyanide to aldehydes or ketones to produce hydroxynitriles, which can then be converted to nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using the methods mentioned above. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dipentylheptanenitrile can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst.
Substitution: Various nucleophiles can be used to replace the cyano group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Compounds with different functional groups replacing the cyano group.
Scientific Research Applications
2,2-Dipentylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dipentylheptanenitrile depends on its interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact mechanism can vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2,2-dipentylheptanenitrile with structurally or functionally related nitriles and branched aliphatic compounds. Data are derived from the provided evidence and extrapolated from analogous structures:
Key Comparisons :
Structural Complexity: this compound and 2-methyl-2-pentylheptanenitrile share a branched aliphatic nitrile core. However, the former has longer alkyl chains (two pentyl groups vs. one pentyl and one methyl group), leading to higher molecular weight and hydrophobicity . In contrast, α-terthienylmethanol (a thiophene derivative) and PCB No. 52 (a chlorinated biphenyl) are aromatic systems with distinct electronic and environmental behaviors .
Physicochemical Properties: Boiling Points: Branched nitriles generally exhibit higher boiling points than aromatic alcohols (e.g., α-terthienylmethanol) due to stronger van der Waals interactions in aliphatic chains. However, chlorinated biphenyls like PCB No. 52 have even higher boiling points owing to chlorine substitution . Density: Nitriles (e.g., 0.82–0.85 g/cm³) are less dense than chlorinated biphenyls (~1.44 g/cm³) due to the absence of heavy halogen atoms .
Reactivity and Applications: Nitriles like this compound are versatile in nucleophilic reactions (e.g., hydrolysis to carboxylic acids or reduction to amines). In contrast, α-terthienylmethanol’s conjugated thiophene system is photochemically active, making it useful in organic electronics . PCB No. 52 is non-reactive under ambient conditions but poses significant ecological risks due to bioaccumulation and toxicity .
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